molecular formula C14H13ClN4O4S B2809916 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 838388-51-5

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2809916
CAS RN: 838388-51-5
M. Wt: 368.79
InChI Key: SEECSQPZNIQYPJ-UHFFFAOYSA-N
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Description

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained considerable interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been found to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, the compound prevents the cancer cells from replicating and ultimately leads to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide have been extensively studied. This compound has been found to exhibit potent cytotoxic activity against certain cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to exhibit antimicrobial activity against certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its potent inhibitory activity against cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, its antimicrobial activity makes it a valuable tool for studying the mechanisms of bacterial and fungal growth.
One limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to use appropriate safety precautions when handling this compound to minimize the risk of exposure.

Future Directions

There are several future directions for research on 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One direction is to further investigate its potential as an anticancer agent. Specifically, it would be valuable to study its activity against other types of cancer cell lines and to evaluate its potential in combination with other anticancer agents.
Another direction for research is to further investigate its antimicrobial activity. Specifically, it would be valuable to study its activity against a wider range of bacteria and fungi and to evaluate its potential as a therapeutic agent for infectious diseases.
Overall, 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a valuable compound with potential applications in the fields of medicinal chemistry and microbiology. Its potent inhibitory activity against cancer cell lines and antimicrobial activity make it a valuable tool for studying the mechanisms of cancer and infectious diseases. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 4-ethoxy-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) under appropriate conditions of temperature and time. The resulting product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

The compound 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain cancer cell lines and has been evaluated for its potential as an anticancer agent. Additionally, this compound has been studied for its potential as an antimicrobial agent, with promising results.

properties

IUPAC Name

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O4S/c1-3-23-8-4-5-10(11(6-8)19(21)22)17-13(20)12-9(15)7-16-14(18-12)24-2/h4-7H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEECSQPZNIQYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

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